SGC0946

DOT1L H3K79me2 MCF10A

SGC0946 is a structurally differentiated, brominated adenosine analog and the gold-standard chemical probe for DOT1L (IC50 0.3 nM; Kd 0.06 nM). Unlike non-brominated analogs such as EPZ004777, the bromine moiety confers a ~100-fold increase in cellular potency and extended target residence time. Even the structurally similar 'inactive' control SGC0649 retains residual DOT1L inhibition (IC50 390 nM), underscoring that DOT1L inhibitors are NOT interchangeable. SGC0946 has been independently validated in ex vivo MLL-AF9 leukemia models (selective killing at 1–5 µM), gain-of-function DOT1L mutant colony-formation assays (Y216C, S225L, N241T, F243L, A1003G at 10 µM), colorectal cancer DSB repair studies (γH2AX suppression), and a xenogeneic GVHD model (0.5 µM pre-incubation of CD3+ T cells). Procuring SGC0946 from a traceable, analytically authenticated source is essential to avoid experimental artifacts caused by under-characterized or impure substitute compounds.

Molecular Formula C28H40BrN7O4
Molecular Weight 618.6 g/mol
CAS No. 1561178-17-3
Cat. No. B610810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC0946
CAS1561178-17-3
SynonymsSGC-0946;  SGC 0946;  SGC0946.
Molecular FormulaC28H40BrN7O4
Molecular Weight618.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O
InChIInChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1
InChIKeyIQCKJUKAQJINMK-HUBRGWSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGC0946 (CAS 1561178-17-3): Potent and Selective DOT1L Inhibitor for MLL-Rearranged Leukemia and Epigenetics Research Procurement


SGC0946 is a brominated adenosine analog and a highly potent, selective, SAM-competitive inhibitor of the histone methyltransferase DOT1L [1]. It targets DOT1L, a unique enzyme responsible for histone H3 lysine 79 (H3K79) methylation, a mark associated with active transcription [2]. SGC0946 is a well-characterized chemical probe developed by the Structural Genomics Consortium (SGC) and is specifically designed to inhibit DOT1L activity in cells, with an enzyme IC50 of 0.3 nM and a binding affinity (Kd) of 0.06 nM [1][3].

SGC0946 (CAS 1561178-17-3): Why Generic DOT1L Inhibitor Substitution Compromises Data Reproducibility and Experimental Integrity


DOT1L inhibitors are not interchangeable. Subtle differences in chemical structure, such as the presence of a bromine atom in SGC0946 compared to its non-brominated precursor EPZ004777, drastically alter cellular potency, target residence time, and off-target profiles [1]. This is evidenced by the 100-fold difference in cellular IC50 between these two closely related compounds . Furthermore, the inactive control compound SGC0649, while structurally similar, retains some residual DOT1L inhibitory activity (IC50 = 390 nM), highlighting that even 'negative controls' require careful validation [2]. Substituting SGC0946 with a cheaper or more readily available DOT1L inhibitor without confirming its specific potency and selectivity profile in the exact experimental system can lead to misinterpretation of results and wasted resources.

SGC0946 (CAS 1561178-17-3): Head-to-Head Quantitative Comparison for Evidence-Based DOT1L Inhibitor Selection


SGC0946 Demonstrates 100-Fold Greater Cellular Potency than the Closely Related Analog EPZ004777 in MCF10A Breast Cancer Cells

SGC0946 is a brominated analog of EPZ004777, a modification that significantly improves its cellular inhibitory potency [1]. In MCF10A breast cancer cells, SGC0946 inhibits H3K79 dimethylation with an IC50 of 8.8 nM, compared to 84 nM for EPZ004777, representing a 9.5-fold improvement . The improvement is even more pronounced in A431 epidermoid carcinoma cells, where SGC0946 exhibits an IC50 of 2.65 nM compared to 264 nM for EPZ004777, a 100-fold difference . This enhanced cellular activity is attributed to a slower off-rate and improved cell permeability [1].

DOT1L H3K79me2 MCF10A Cellular IC50 Breast Cancer

SGC0946 Exhibits Superior Efficacy at Lower Concentrations in Killing MLL-AF9-Driven Leukemia Cells Compared to EPZ004777

In a disease-relevant ex vivo model, human cord blood cells transformed with the MLL-AF9 fusion oncogene, a driver of aggressive leukemias, were treated with SGC0946 and EPZ004777 [1]. At a concentration of 1 μM, SGC0946 was significantly more effective at killing these leukemia cells compared to EPZ004777, which showed markedly reduced efficacy at this lower dose [1]. Both compounds showed similar killing at a higher 5 μM dose [1].

MLL-AF9 Leukemia Cytotoxicity EPZ004777 Viability Assay

SGC0946 Demonstrates High Selectivity Over a Panel of 12 Other Histone Methyltransferases and 29 Receptors/Ion Channels

The selectivity of SGC0946 was profiled against a broad panel of potential off-targets. It showed no significant activity against a panel of 12 other protein methyltransferases (PMTs) and DNA methyltransferase 1 (DNMT1) . Furthermore, in a Ricerca selectivity panel of 29 receptors and ion channels, SGC0946 exhibited no notable activity, confirming its high specificity for DOT1L [1].

Selectivity Off-Target HMT DNMT1 Kinase Panel

SGC0946 (CAS 1561178-17-3): Optimal Application Scenarios for High-Impact DOT1L Research


Investigating MLL-Rearranged Leukemia Dependencies

Use SGC0946 at 1-5 μM to selectively kill human cord blood cells transformed with the MLL-AF9 fusion oncogene in ex vivo models [1]. This application leverages the compound's superior potency over EPZ004777 at the lower concentration [1] and its proven efficacy in disease-relevant models, making it ideal for studying the role of DOT1L in MLL-fusion-driven leukemogenesis.

Validating DOT1L as a Target in Solid Tumors with Gain-of-Function Mutations

Apply SGC0946 at 10 μM to assess its effect on the colony-forming ability of cells expressing gain-of-function DOT1L mutations, such as those found in lung cancer [2]. This scenario is supported by data showing SGC0946's ability to inhibit the colony formation of cells harboring DOT1L mutants like Y216C, S225L, N241T, F243L, and A1003G, establishing a role for DOT1L inhibition beyond hematologic malignancies [2].

Studying DNA Damage Repair (DDR) Defects and Chemosensitization

Treat colorectal cancer cell lines with SGC0946 to observe its effects on DNA double-strand break (DSB) repair. SGC0946 treatment has been shown to decrease γH2AX levels and cause defective homologous recombination (HR)-mediated DSB repair [3]. This scenario supports the investigation of DOT1L inhibition as a strategy to sensitize cancer cells to DNA-damaging chemotherapies or PARP inhibitors.

Immuno-Oncology: Modulating T Cell Function in Graft-versus-Host Disease (GVHD)

Pre-incubate human CD3+ T cells with SGC0946 (0.5 μM) before adoptive transfer into a xenogeneic mouse model of GVHD. This has been shown to prevent weight loss, increase survival, and reduce hepatic and colonic lymphocyte infiltration . This application extends the utility of SGC0946 beyond cancer cell-autonomous effects to modulating immune cell function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGC0946

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.